molecular formula C19H21NOS B1359614 3'-Pyrrolidinomethyl-2-thiomethylbenzophenone CAS No. 898770-10-0

3'-Pyrrolidinomethyl-2-thiomethylbenzophenone

Cat. No.: B1359614
CAS No.: 898770-10-0
M. Wt: 311.4 g/mol
InChI Key: BJIRMOODTDMJEP-UHFFFAOYSA-N
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Description

3'-Pyrrolidinomethyl-2-thiomethylbenzophenone, also known as PMTMB, is a chemical compound that belongs to the class of benzophenones. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

  • Enantioselective Electroreduction : Schwientek, Pleus, and Hamann (1999) utilized chiral pyrrole monomers for the electrochemical reduction of prochiral organic molecules, including 4-methylbenzophenone, highlighting a potential application in asymmetric synthesis and electrochemical processes (Schwientek, Pleus, & Hamann, 1999).

  • Functional Polymer Synthesis : David and Kornfield (2008) described the use of thiols, including thiomethyl compounds, in the functionalization of polymers through thiol-ene addition, which can be applied in material science and polymer chemistry (David & Kornfield, 2008).

  • Discrimination of Thiophenols in Environmental Science : Wang et al. (2012) developed a fluorescent probe for the selective detection of thiophenols over aliphatic thiols, an approach that could be useful in environmental monitoring and biological sciences (Wang et al., 2012).

  • Chemical Synthesis and Catalysis : Various studies have explored the synthesis and reactions of pyrrolidine and benzophenone derivatives, potentially relevant to the study of 3'-Pyrrolidinomethyl-2-thiomethylbenzophenone. These include applications in catalysis, organic synthesis, and material science as demonstrated by Speier et al. (1996), Gazizov et al. (2015), and Velusamy, Mayilmurugan, & Palaniandavar (2004) (Speier et al., 1996), (Gazizov et al., 2015), (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

  • Antitubulin Agents in Cancer Research : Romagnoli et al. (2020) developed compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold, demonstrating potential applications in cancer research and drug development (Romagnoli et al., 2020).

  • Environmental Health Studies : The studies by Babina et al. (2012) and Cheng, Peng, & Li (2010) indicate the relevance of benzophenone derivatives in environmental health, specifically in the context of exposure to pesticides and the synthesis of functionalized pyrroles and thiophenes (Babina et al., 2012), (Cheng, Peng, & Li, 2010).

  • Polyimide Synthesis : Wang et al. (2006) focused on synthesizing novel polyimides derived from pyridine-containing aromatic dianhydride, which might have applications in material science and engineering (Wang et al., 2006).

  • Exposure to Benzophenone-3 and Reproductive Toxicity : Ghazipura et al. (2017) reviewed the reproductive toxicity of benzophenone-3, a compound related to benzophenone derivatives, which is critical for understanding the environmental and health impacts of these chemicals (Ghazipura et al., 2017).

  • Photocatalytic Processes in Environmental Science : Moradi et al. (2018) explored the degradation of benzophenone-3 using TiO2 coated on quartz tubes, demonstrating an application in environmental remediation (Moradi et al., 2018).

  • Cycloaddition Reactions in Organic Chemistry : Argüello, Pérez-Ruíz, & Miranda (2007) reported a novel [4+2] cycloaddition reaction involving thiobenzophenone, demonstrating an application in synthetic organic chemistry (Argüello, Pérez-Ruíz, & Miranda, 2007).

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIRMOODTDMJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643191
Record name [2-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-10-0
Record name Methanone, [2-(methylthio)phenyl][3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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